Benzyltrimethylammonium methyl carbonate

Description

Benzyltrimethylammonium (B79724) methyl carbonate, with the chemical formula C₁₂H₁₉NO₃, belongs to the larger class of quaternary ammonium (B1175870) compounds (QACs). These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups. In the case of benzyltrimethylammonium methyl carbonate, the nitrogen atom is bonded to a benzyl (B1604629) group, three methyl groups, and is associated with a methyl carbonate anion.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 112354-41-3 |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and various organic solvents |

Quaternary ammonium compounds are a well-established class of chemicals with a broad spectrum of applications. Their defining feature is a permanently charged cationic head, which makes them useful as surfactants, disinfectants, and phase-transfer catalysts. The synthesis of QACs typically involves the alkylation of a tertiary amine. For instance, benzyltrimethylammonium compounds can be synthesized by reacting benzyl chloride with trimethylamine.

The properties of a QAC are significantly influenced by the nature of the four organic substituents on the nitrogen atom and the counter-anion. The benzyl group in this compound, for example, imparts a degree of lipophilicity, which is crucial for its function in certain applications. The methyl carbonate anion is a key feature that distinguishes it from more common quaternary ammonium salts like chlorides or hydroxides.

This compound is recognized for its role as a specialized reagent in both chemical synthesis and the development of new materials. Its utility stems from its properties as a phase-transfer catalyst and a base that is soluble in organic solvents.

In the realm of chemical synthesis , it has been identified as a useful component in the preparation of complex molecules. For example, it is mentioned in patent literature as a phase-transfer catalyst and a soluble base in the synthesis of sartan derivatives, which are a class of pharmaceuticals used to treat high blood pressure. google.com The methyl carbonate anion can offer milder reactivity compared to hydroxide (B78521) ions, which can be advantageous in sensitive chemical transformations. indiamart.com Commercial suppliers also note its application in various organic reactions, including alkylation, esterification, and condensation. indiamart.com

In materials science , the applications of this compound are linked to polymer chemistry. It is commercially promoted for use in epoxy curing and polycarbonate production. indiamart.com Its role in these processes is likely related to its catalytic activity, which can influence the rate and efficiency of polymerization reactions. The thermal stability of the compound, reportedly effective up to 150°C, is also a valuable attribute in these applications. indiamart.com

Table 2: Research and Industrial Applications of this compound

| Field | Application |

|---|---|

| Chemical Synthesis | Phase-transfer catalyst in the synthesis of pharmaceutical intermediates (e.g., sartan derivatives). google.com |

| Catalyst for alkylation, esterification, and condensation reactions. indiamart.com | |

| Materials Science | Curing agent for epoxy resins. indiamart.com |

Structure

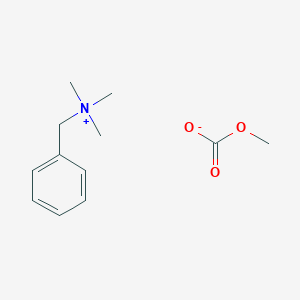

2D Structure

Properties

CAS No. |

112354-41-3 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;methyl carbonate |

InChI |

InChI=1S/C10H16N.C2H4O3/c1-11(2,3)9-10-7-5-4-6-8-10;1-5-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

FHKVBKRABWGIMY-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.COC(=O)[O-] |

Origin of Product |

United States |

Catalytic Applications of Benzyltrimethylammonium Methyl Carbonate

Role as a Latent Base Catalyst

Benzyltrimethylammonium (B79724) methyl carbonate functions as a latent base catalyst, meaning it generates the active catalytic species under specific reaction conditions. This characteristic allows for controlled initiation of chemical reactions.

Mechanistic Understanding of Latent Base Generation

The catalytic activity of benzyltrimethylammonium methyl carbonate stems from its ability to generate a more potent basic species in the presence of an alcohol. The methyl carbonate anion ([CH₃OCO₂]⁻) can react with an alcohol (R-OH) in an equilibrium reaction to form an alkoxide anion (RO⁻) and methyl bicarbonate. The generated alkoxide is a significantly stronger base than the initial methyl carbonate, and it is this in-situ generated alkoxide that serves as the primary catalyst for various chemical transformations.

This mechanism is particularly advantageous as it allows for the controlled release of a strong base, which can be crucial for reactions sensitive to high initial base concentrations. The equilibrium nature of the alkoxide formation helps in maintaining a steady but low concentration of the active catalyst, thereby minimizing potential side reactions.

Influence of Cationic Structure on Catalytic Performance

Steric Hindrance: The bulkiness of the benzyl (B1604629) group and three methyl groups around the central nitrogen atom can influence the accessibility of the cation to the reacting species. In some cases, less sterically hindered cations may exhibit higher catalytic activity.

Solubility and Phase Transfer: The lipophilicity of the benzyl group can enhance the solubility of the catalyst in organic media, which is particularly important in multiphase reaction systems. This property allows it to function as a phase-transfer catalyst, facilitating the transport of the anionic species between aqueous and organic phases.

Stability: The stability of the benzyltrimethylammonium cation under reaction conditions is critical. While generally stable, at elevated temperatures, quaternary ammonium (B1175870) salts with a benzyl group can sometimes undergo side reactions, such as benzylation of nucleophiles. In contrast, simpler cations like tetramethylammonium (B1211777) may offer higher thermal stability in certain applications.

Comparative studies on various quaternary ammonium catalysts in transesterification have shown that the nature of the alkyl groups on the nitrogen atom can affect the reaction rate. For instance, in some systems, smaller and less sterically hindered cations have been observed to be more active.

Catalysis in Polymerization Reactions

This compound is a potential catalyst for various polymerization reactions, including those involving Michael additions and the synthesis of polycarbonates.

Real Michael Addition (RMA) Catalysis in Crosslinkable Polymer Systems

The Real Michael Addition (RMA) is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is widely used in polymer chemistry for the synthesis of crosslinkable polymer systems. As a latent base catalyst, this compound can initiate the Michael addition by generating an alkoxide, which then deprotonates the nucleophile (Michael donor), making it more reactive towards the α,β-unsaturated compound (Michael acceptor).

The controlled generation of the active base is beneficial in these systems as it can prevent premature crosslinking and allow for a more uniform polymer network formation. The choice of catalyst is critical in controlling the pot life and curing time of such polymer systems.

While specific data on the use of this compound in RMA for crosslinkable polymers is not extensively documented in publicly available literature, the catalytic mechanism of related quaternary ammonium salts suggests its potential applicability. The table below illustrates the general effect of base catalysts on the gel time of a model Michael addition system.

| Catalyst Type | Catalyst Concentration (mol%) | Gel Time (minutes) |

| Strong Amine Base | 1.0 | < 5 |

| Latent Amine-based Catalyst | 1.0 | 30 - 60 |

| Quaternary Ammonium Salt (Hypothetical) | 1.0 | 15 - 45 |

This table is illustrative and based on general principles of Michael addition catalysis.

Facilitation of Polycarbonate Synthesis

Polycarbonates are a significant class of thermoplastics. One of the non-phosgene routes for their synthesis involves the transesterification of dimethyl carbonate with diols. This process often requires a catalyst to proceed efficiently. Organocatalysts, including strong bases, have been explored for this purpose.

This compound can act as a catalyst in this process through the in-situ generation of an alkoxide, which facilitates the transesterification reaction between the diol and dimethyl carbonate. The reaction proceeds through a stepwise mechanism, leading to the formation of polycarbonate chains and the release of methanol (B129727).

The effectiveness of the catalyst can be influenced by reaction temperature and the ability to remove the methanol byproduct to drive the equilibrium towards polymer formation.

Applications in Transesterification Processes

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with another alcohol. This process is widely used in the production of biodiesel and in the synthesis of various specialty esters. Quaternary ammonium salts have been shown to be effective catalysts for transesterification reactions.

This compound, through the generation of a highly active alkoxide species, can efficiently catalyze the transesterification of various esters. The catalytic cycle involves the nucleophilic attack of the in-situ generated alkoxide on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the new ester and regenerates the alkoxide.

The performance of different quaternary ammonium catalysts in the transesterification of triacetin (B1683017) with methanol is compared in the table below, highlighting the high activity of homogeneous catalysts.

| Catalyst | Catalyst Concentration (mmol/L) | Reaction Time (minutes) | Conversion (%) |

| Tetramethylammonium Hydroxide (B78521) | 0.6875 | 30 | ~100 |

| Anionic Polymeric Resin 1 | 5.5 | 180 | ~90 |

| Anionic Polymeric Resin 2 | 5.5 | 360 | >95 |

Data adapted from a study on quaternary ammonium catalysts for transesterification. scispace.com

This data underscores the potential of homogeneous quaternary ammonium catalysts like this compound in achieving high conversion rates in short reaction times.

Transesterification of Dialkyl Carbonates for Chemical Synthesis

The transesterification of dialkyl carbonates, such as dimethyl carbonate (DMC), is a pivotal reaction for synthesizing unsymmetrical carbonates and serves as a green alternative to traditional methods that use toxic reagents like phosgene. While direct research on this compound is limited, the catalytic activity of structurally similar onium salts, particularly other quaternary ammonium and phosphonium (B103445) methyl carbonates, provides significant insight into its potential mechanism and efficacy.

These catalysts operate through a cooperative mechanism involving the activation of both the alcohol and the carbonate ester. The methyl carbonate anion ([MeOCO₂]⁻) is believed to deprotonate the alcohol, generating a more nucleophilic alkoxide. Simultaneously, the quaternary ammonium or phosphonium cation can interact with the carbonyl oxygen of the dialkyl carbonate, rendering it more susceptible to nucleophilic attack.

Research on tetramethylammonium methyl carbonate has demonstrated its effectiveness as a metal-free, environmentally benign catalyst for the transesterification of various esters and alcohols. rsc.org In situ-generated tetramethylammonium alkoxides are highly active species that can avoid self-decomposition at temperatures up to 110 °C. rsc.org Similarly, phosphonium methyl carbonate salts have been proven to be excellent organocatalysts for the transesterification of dimethyl and diethyl carbonate with a range of primary and secondary alcohols, including benzyl alcohol. yavuzlab.comunive.it These reactions proceed with high selectivity and yield under optimized conditions. yavuzlab.comunive.it

The reaction involving benzyl alcohol and dimethyl carbonate, catalyzed by faujasites, has been shown to produce benzyl methyl carbonate (BMC) and dibenzyl carbonate (DBC) through a transesterification process when a conventional base catalyst is used. google.com

Table 1: Catalytic Performance of Analogous Onium Salts in Transesterification This table presents data for catalysts structurally similar to this compound to illustrate the general efficacy of onium methyl carbonates in this reaction.

| Catalyst | Substrates | Temp. (°C) | Selectivity (%) | Yield (%) | Reference |

| Methyl trioctylphosphonium methyl carbonate | Dimethyl Carbonate + Benzyl Alcohol | 90–220 | >99 | >90 | yavuzlab.comunive.it |

| Methyl trioctylphosphonium methyl carbonate | Diethyl Carbonate + Cyclopentanol | 90–220 | >99 | >90 | yavuzlab.comunive.it |

| Tetramethylammonium methyl carbonate | Various Esters + Alcohols | ≤110 | High | High | rsc.org |

Synthesis of Methyl Carbonates from Diverse Precursors

The synthesis of methyl carbonates can be achieved through the reaction of alcohols with a methylating agent, often dimethyl carbonate (DMC) itself in a transesterification reaction. This process is essentially the reverse of the applications described in the previous section. Quaternary ammonium salts, in general, are known to catalyze such base-driven reactions. beilstein-journals.org

For instance, the synthesis of asymmetric methyl-alkyl carbonates is effectively achieved via the base-catalyzed transesterification of an alcohol with dimethyl carbonate. researchgate.net The catalytic cycle is proposed to begin with the deprotonation of the alcohol by the base, forming a potent alkoxide nucleophile which then attacks the carbonyl carbon of DMC. researchgate.net While specific studies detailing the use of this compound for this purpose are not prominent in the literature, its basic methyl carbonate anion makes it a plausible candidate for catalyzing such transformations.

The synthesis of quaternary ammonium methyl carbonates themselves can be accomplished by reacting a tertiary amine with dimethyl carbonate, which acts as an environmentally friendly methylating agent, replacing more hazardous traditional reagents like dimethyl sulfate. mdpi.com

Mechanistic Investigations of Reactions Involving Benzyltrimethylammonium Methyl Carbonate

Elucidation of Catalytic Cycles

In reactions such as transesterification, benzyltrimethylammonium (B79724) methyl carbonate is proposed to operate through a catalytic cycle that involves the in-situ generation of a more reactive catalytic species. The general mechanism for phase-transfer catalysis involves the quaternary ammonium (B1175870) cation forming an ion pair with a reactive anion and transporting it into an organic phase where the reaction occurs nbinno.comijstr.org.

A plausible catalytic cycle for a transesterification reaction, by analogy with tetramethylammonium (B1211777) methyl carbonate-catalyzed processes, is as follows rsc.org:

Activation of the Catalyst: The benzyltrimethylammonium methyl carbonate salt reacts with an alcohol (R'OH) present in the reaction mixture. The methyl carbonate anion is a moderately strong base and deprotonates the alcohol to form an alkoxide (R'O⁻). This results in the formation of a benzyltrimethylammonium alkoxide ion pair ([BnNMe₃]⁺[R'O]⁻) and methyl hydrogen carbonate, which can subsequently decompose.

Nucleophilic Attack: The generated alkoxide is a potent nucleophile and attacks the carbonyl carbon of the ester substrate (RCOOR''). This leads to the formation of a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the new ester (RCOOR') and displacing the original alkoxide (R''O⁻). This newly formed alkoxide can then react with another molecule of the alcohol (R'OH) to regenerate the active catalytic species ([BnNMe₃]⁺[R'O]⁻) and release the displaced alcohol (R''OH), thus completing the catalytic cycle.

This cycle highlights the role of the benzyltrimethylammonium cation in shuttling the reactive alkoxide anion and the function of the methyl carbonate anion as a precursor to the active catalytic species.

Reaction Pathway Analysis and Intermediate Identification

The analysis of reaction pathways for reactions catalyzed by quaternary ammonium salts often involves a combination of kinetic studies and spectroscopic techniques to identify key intermediates. In the context of this compound, the primary intermediate is the activated substrate, typically formed by the action of the basic methyl carbonate or the subsequently formed alkoxide anion.

For reactions involving the methylation of acidic protons, the methyl carbonate anion can act as a base to deprotonate the substrate, creating a nucleophilic anion which can then be methylated. However, in many cases, the methyl carbonate anion itself can be a source of a methyl group, though this is less common than its role as a base.

The identification of such intermediates can be challenging due to their transient nature. Techniques such as in-situ NMR spectroscopy have been employed to observe stable intermediates in related systems nih.gov. For instance, the formation of the benzyltrimethylammonium alkoxide could potentially be observed and quantified using ¹H and ¹³C NMR by monitoring the chemical shifts of the alcohol and the quaternary ammonium salt's protons.

Transition State Characterization in Catalyzed Reactions

The characterization of transition states in reactions catalyzed by this compound is crucial for understanding the reaction kinetics and selectivity. While experimental characterization of transition states is complex, computational methods such as Density Functional Theory (DFT) have been invaluable in modeling these transient structures in analogous systems researchgate.net.

For a transesterification reaction, the transition state would involve the partially formed bond between the nucleophilic oxygen of the alkoxide and the carbonyl carbon of the ester, and the partially broken bond of the leaving alkoxide group. The benzyltrimethylammonium cation, while not directly participating in the bond-breaking and bond-forming events, plays a crucial role in stabilizing the charge of the anionic transition state through electrostatic interactions. This stabilization lowers the activation energy of the reaction, thereby accelerating the rate.

Computational studies on related systems have shown that the energy barrier for the formation of the tetrahedral intermediate is the rate-determining step researchgate.net. The geometry of the transition state, including bond lengths and angles, can be calculated, providing insights into the steric and electronic factors that influence the catalytic activity.

Kinetic and Thermodynamic Studies of Catalytic Processes

Kinetic and thermodynamic studies provide quantitative data on the efficiency and feasibility of catalytic processes involving this compound.

Kinetic Studies: The rate of a reaction catalyzed by this compound is influenced by several factors, including the concentration of the catalyst, the temperature, and the nature of the substrates. Kinetic studies on the methylation of trialkylamines with dimethyl carbonate, a reaction involving a quaternary ammonium salt formation, have shown that the activation energy is around 79 kJ/mol researchgate.net. While not a direct measure for the catalytic process of this compound, it provides an estimate of the energy barriers involved in related quaternary ammonium salt reactions.

The reaction rate can often be described by a rate law that is first order in both the substrate and the catalyst concentration. The determination of the rate constants and the activation parameters (activation energy, enthalpy, and entropy of activation) can be achieved by monitoring the reaction progress over time at different temperatures and plotting the data using the Arrhenius or Eyring equations.

Thermodynamic parameters for a hypothetical transesterification reaction catalyzed by this compound are presented in the table below, based on typical values for similar catalytic processes.

| Thermodynamic Parameter | Symbol | Typical Value Range | Significance in Catalysis |

| Gibbs Free Energy of Activation | ΔG‡ | 50 - 100 kJ/mol | Determines the reaction rate at a given temperature. |

| Enthalpy of Activation | ΔH‡ | 40 - 90 kJ/mol | Represents the energy barrier for the reaction. |

| Entropy of Activation | ΔS‡ | -50 to 50 J/(mol·K) | Reflects the change in disorder in the transition state. |

These values are illustrative and would need to be determined experimentally for specific reactions catalyzed by this compound.

Advanced Analytical Characterization Techniques in the Study of Benzyltrimethylammonium Methyl Carbonate

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in elucidating the detailed chemical structure and bonding within the benzyltrimethylammonium (B79724) methyl carbonate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of benzyltrimethylammonium methyl carbonate, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the benzyl (B1604629) group would typically appear in the range of 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would likely produce a singlet around 4.5 ppm. The methyl protons (CH₃) of the trimethylammonium group would also generate a singlet, typically found further upfield, around 3.1 ppm. The methyl protons of the methyl carbonate group would be expected to produce a singlet in the region of 3.5-3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The aromatic carbons of the benzyl group would exhibit signals between 125 and 140 ppm. The methylene carbon of the benzyl group would likely be observed around 67 ppm. The methyl carbons of the trimethylammonium group would show a signal around 53 ppm. The methyl carbon of the methyl carbonate group would appear in the region of 50-55 ppm, and the carbonate carbon would be expected at approximately 157 ppm.

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, oxygen-17 NMR could provide direct information about the oxygen environments within the methyl carbonate anion. chemrxiv.org The distinct oxygen atoms of the carbonate group (C=O and C-O) would have different chemical shifts, offering insights into the electronic structure and potential hydrogen bonding interactions. chemrxiv.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Benzyl) | 7.2-7.5 |

| ¹H | Methylene (Benzyl, -CH₂-) | ~4.5 |

| ¹H | Methyl (Trimethylammonium, -N(CH₃)₃) | ~3.1 |

| ¹H | Methyl (Methyl Carbonate, -OCH₃) | 3.5-3.8 |

| ¹³C | Aromatic (Benzyl) | 125-140 |

| ¹³C | Methylene (Benzyl, -CH₂-) | ~67 |

| ¹³C | Methyl (Trimethylammonium, -N(CH₃)₃) | ~53 |

| ¹³C | Methyl (Methyl Carbonate, -OCH₃) | 50-55 |

| ¹³C | Carbonate (-OCO₂-) | ~157 |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts. A strong absorption band is anticipated in the region of 1650-1690 cm⁻¹, which is characteristic of the asymmetric C=O stretching vibration of the carbonate group. The C-O stretching vibrations of the carbonate would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net The C-N stretching of the quaternary ammonium (B1175870) group would likely be found in the 900-1200 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonate (C=O) | Asymmetric Stretch | 1650-1690 |

| Carbonate (C-O) | Stretch | 1000-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Quaternary Ammonium (C-N) | Stretch | 900-1200 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FTIR. nih.gov For this compound, key Raman active modes would include the symmetric stretching of the carbonate ion, typically observed around 1080 cm⁻¹. mdpi.com The aromatic ring of the benzyl group would exhibit characteristic ring stretching modes in the 1400-1600 cm⁻¹ region. researchgate.net Vibrations associated with the C-N bonds of the quaternary ammonium cation would also be Raman active. mdpi.com

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum would be expected to show a peak corresponding to the benzyltrimethylammonium cation. The fragmentation pattern can offer structural clues. wikipedia.org A common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a tropylium (B1234903) ion at m/z 91. Another likely fragmentation would be the loss of a methyl group from the trimethylammonium cation.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. sigmaaldrich.com While ionic compounds like this compound are generally non-volatile, derivatization techniques could be employed to make it amenable to GC-MS analysis. If volatile impurities are present, GC-MS would be an effective tool for their identification and quantification. shimadzu.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more direct and versatile method for the analysis of ionic and non-volatile compounds. lcms.cz The sample can be dissolved in a suitable solvent and injected directly into the liquid chromatograph. The separation would be achieved on a suitable column, followed by detection using a mass spectrometer. This would allow for the accurate determination of the molecular weight of the benzyltrimethylammonium cation and the methyl carbonate anion, as well as the identification of any non-volatile impurities.

Other Relevant Analytical Methods (e.g., X-ray Scattering for Morphological Studies)

X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), can provide valuable information about the morphology and structure of this compound in the solid state. researchgate.netresearchgate.net These methods can reveal details about the crystalline structure, particle size and shape, and the arrangement of molecules in the solid lattice. This information is crucial for understanding the physical properties of the material.

Computational and Theoretical Chemistry Studies on Benzyltrimethylammonium Methyl Carbonate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms and calculating the energetics involved, such as transition state barriers.

For the Benzyltrimethylammonium (B79724) (BTMA⁺) cation, a core component of the subject compound, DFT calculations have been extensively used to study its stability in alkaline environments, which is critical for applications like AEM fuel cells. researchgate.net Two primary degradation reaction mechanisms initiated by hydroxide (B78521) (OH⁻) have been identified and analyzed: the benzyl (B1604629) Sₙ2 pathway and the methyl Sₙ2 pathway. researchgate.net

DFT calculations have determined the transition state (TS) barriers (ΔG≠) for these degradation pathways. At 160°C and 1 atm, the barrier for the benzyl Sₙ2 pathway is 23.3 kcal/mol, while the barrier for the methyl Sₙ2 pathway is 25.1 kcal/mol. researchgate.net This indicates that the benzyl Sₙ2 reaction is the kinetically favored and dominant degradation pathway for the unsubstituted BTMA⁺ cation. researchgate.net Further DFT studies on BTMA-functionalized polyaromatics computed the barrier for the nucleophilic substitution on the benzylic position to be 90.8 kJ/mol (approximately 21.7 kcal/mol). researchgate.net

The reaction energetics for these degradation pathways are summarized in the table below.

| Degradation Pathway | Calculated Activation Energy Barrier (ΔG≠) | Conditions | Source |

|---|---|---|---|

| Benzyl Sₙ2 Substitution | 23.3 kcal/mol | 160°C, 1 atm | researchgate.net |

| Methyl Sₙ2 Substitution | 25.1 kcal/mol | 160°C, 1 atm | researchgate.net |

| Benzylic Nucleophilic Substitution | 90.8 kJ/mol (21.7 kcal/mol) | Not Specified | researchgate.net |

| Aryl-Ether Cleavage (in polymer backbone) | 85.8 kJ/mol (20.5 kcal/mol) | Not Specified | researchgate.net |

These computational findings highlight that the chemical stability of the BTMA⁺ cation is comparable to, though slightly greater than, the stability of aryl-ether linkages often found in polymer backbones used in AEMs. researchgate.net DFT has also been employed to explore how modifying the BTMA⁺ structure, for instance by adding substituent groups to the benzyl ring, affects these energy barriers. researchgate.netnrel.gov

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Dynamics

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. frontiersin.org It is a powerful tool for studying the dynamic behavior and interfacial phenomena of materials, providing insights that are often difficult to obtain through experimental methods alone. nih.gov While specific MD studies focusing solely on Benzyltrimethylammonium methyl carbonate were not detailed in the provided sources, the principles of MD are widely applied to similar chemical systems, such as electrolytes and polymer interfaces. nih.govmdpi.com

In the context of this compound, MD simulations could be used to investigate:

Solvation and Ion Transport: MD can model how the benzyltrimethylammonium cation and methyl carbonate anion interact with solvent molecules (e.g., water) and each other. This is crucial for understanding ion transport properties in electrolyte solutions. nih.gov Simulations can reveal details about the solvation shell structure and ion pairing. nih.gov

Interfacial Phenomena: For applications in AEMs, MD simulations can model the interface between a functionalized polymer membrane and water. This allows for the study of water uptake, channel formation, and the diffusion of ions (like hydroxide and carbonate) within the membrane, which are critical for ionic conductivity.

Adsorption on Surfaces: MD simulations can effectively model the adsorption behavior of molecules onto various surfaces. researchgate.netresearchgate.net For instance, the interaction and orientation of this compound at an electrode surface or on a carbonate mineral surface could be simulated to understand adsorption mechanisms and interfacial structuring. mdpi.comresearchgate.net

MD simulations provide a dynamic picture of molecular interactions, complementing the static energy calculations from quantum chemistry methods. frontiersin.org By applying a classical force field to describe interatomic interactions, MD can simulate the time evolution of a system, revealing properties like diffusion coefficients and the structural organization of molecules at interfaces. researchgate.netmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which aim to find approximate solutions to the Schrödinger equation, are fundamental for predicting the electronic structure and intrinsic reactivity of a molecule. lsu.edunih.gov These calculations provide key insights into molecular geometry, charge distribution, and the energies and shapes of molecular orbitals. lsu.eduresearchgate.net

For this compound, these calculations can determine several key properties:

Molecular Geometry: The calculations can find the minimum energy structures, representing the most stable three-dimensional arrangement of atoms. lsu.edu

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. researchgate.netnih.gov This information is critical for predicting reactivity, as it identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within the molecule. For example, a significant negative charge on a specific atom could indicate a likely site for protonation or interaction with a cation. aun.edu.eg

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals for chemical reactivity. aun.edu.eg The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

These quantum chemical descriptors, summarized in the table below, are essential for understanding and predicting the behavior of this compound in chemical reactions.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the stable 3D structure of the compound. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-deficient regions, indicating sites for electrophilic and nucleophilic attack. nih.gov |

| Partial Atomic Charges | Quantifies the charge distribution, identifying reactive centers. researchgate.net |

| HOMO-LUMO Energies | Determine the molecule's ability to donate or accept electrons and its overall kinetic stability. aun.edu.egnih.gov |

By calculating these properties, researchers can predict the most likely sites for chemical attack, such as the benzylic carbon targeted in the Sₙ2 degradation pathway, thereby corroborating and explaining the results obtained from DFT reaction mechanism studies.

Computational Modeling of Degradation Processes

Computational modeling is a vital tool for studying the degradation of materials, allowing researchers to understand failure mechanisms at a molecular level and design more stable compounds. arxiv.org For Benzyltrimethylammonium (BTMA⁺), a key application is in AEMs for fuel cells, where degradation of the cation limits the device's lifetime. researchgate.netnrel.gov

Computational studies, primarily using DFT, have modeled the degradation of BTMA⁺ in alkaline conditions. researchgate.netnrel.gov The key findings from this modeling are:

Identification of Dominant Pathways: As established in section 7.1, modeling identified that hydroxide attack via an Sₙ2 mechanism at the benzylic carbon is the most favorable degradation pathway, having a lower activation energy barrier than attack at the methyl groups. researchgate.net

Effect of Substituents: Researchers have systematically modeled BTMA⁺ derivatives with various electron-donating and electron-withdrawing substituent groups on the benzyl ring to see if stability could be improved. researchgate.netnrel.gov Calculations showed that electron-releasing groups at the meta-position could increase the degradation barrier. nrel.gov However, the improvement was found to be limited; across more than thirty different substituted cations, the largest calculated improvement in the degradation barrier was only 1.6 kcal/mol. nrel.gov

Lifetime Prediction: While a 1.6 kcal/mol improvement is modest, it was suggested that this could translate to a significant increase in the operational lifetime of an AEM fuel cell, potentially from months to years. nrel.gov This demonstrates the power of computational modeling to connect molecular-level energetics with macroscopic material performance.

Alternative Pathways: Modeling has also considered other potential degradation mechanisms, such as the Sₙ1 pathway. For a BTMA⁺ cation with a strong electron-donating group like -N(CH₃)₂ in the para position, the Sₙ1 barrier was calculated to be much smaller than the Sₙ2 barrier (11.3 kcal/mol vs. 22.0 kcal/mol), making it the dominant degradation pathway in that specific case. researchgate.net

These modeling efforts suggest that while modifying the BTMA⁺ structure can enhance stability, the improvements are relatively limited, guiding researchers to explore other strategies for developing durable AEMs. researchgate.net

Predictive Modeling of Catalytic Activity and Selectivity

Predictive modeling, using quantum chemical methods like DFT, is a cornerstone of modern catalysis research. By calculating the potential energy surfaces for proposed catalytic cycles, researchers can predict the activity (rate of reaction) and selectivity (the preferential formation of one product over others) of a catalyst for a specific reaction. rsc.orgmdpi.com

While specific studies on the catalytic activity of this compound were not found, the principles of predictive modeling can be applied to understand its potential role in catalysis or its reactions in a catalytic system. For example, in methylation reactions involving dimethyl carbonate (DMC), a related compound, computational studies can elucidate the catalytic role of surfaces like zeolites. rsc.orgresearchgate.netresearchgate.net

The predictive modeling process typically involves:

Proposing Reaction Mechanisms: Plausible pathways for the catalytic reaction are proposed, including all elementary steps such as reactant adsorption, transition states, intermediates, and product desorption. mdpi.comrsc.org

Calculating Energy Profiles: DFT is used to calculate the Gibbs free energy of each stationary point (reactants, intermediates, transition states, products) along the proposed pathways. mdpi.com

Determining Selectivity: By comparing the activation energy barriers for competing reaction pathways leading to different products, the model can predict which product will be preferentially formed. The pathway with the lower energy barrier will be favored, dictating the selectivity. rsc.org

For instance, in the methylation of alcohols with dimethyl carbonate, modeling could compare the energy barriers for O-methylation versus other potential side reactions. rsc.orgresearchgate.net This allows for the rational design of catalysts and reaction conditions that favor the desired product with high selectivity. rsc.orgresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability Profiles

The traditional synthesis of quaternary ammonium (B1175870) salts often involves the use of hazardous materials such as methyl halides and dimethyl sulfate. nih.gov A significant area of future research is the development of more sustainable synthetic routes for benzyltrimethylammonium (B79724) methyl carbonate that align with the principles of green chemistry. kahedu.edu.in A primary focus is the use of dimethyl carbonate (DMC) as a "green reagent." nih.govresearchgate.net DMC is a non-toxic, biodegradable methylating agent that is produced through clean processes. nih.gov

Research is being directed towards optimizing reaction conditions to improve the efficiency of DMC-based synthesis. This includes exploring novel catalysts and solvent systems to enhance reaction rates and yields. researchgate.netresearchgate.net For instance, the use of ionic liquids as catalysts in conjunction with DMC is a promising approach. researchgate.net Furthermore, developing solvent-less reaction conditions or using environmentally benign solvents is a key objective to minimize waste and environmental impact. kahedu.edu.in The goal is to create a synthesis process that is not only safer and more environmentally friendly but also economically viable for large-scale industrial production.

Key research objectives for sustainable synthesis include:

Catalyst Development: Designing highly active and recyclable catalysts to improve the efficiency of methylation with dimethyl carbonate.

Process Optimization: Investigating reaction parameters such as temperature, pressure, and molar ratios to maximize product yield and minimize energy consumption. researchgate.netresearchgate.net

Alternative Feedstocks: Exploring the use of renewable starting materials to further enhance the sustainability of the synthesis process. kahedu.edu.in

Exploration of New Catalytic Applications in Advanced Organic Synthesis

Benzyltrimethylammonium methyl carbonate and related quaternary ammonium methyl carbonates are emerging as versatile catalysts in organic synthesis. Their basic nature and unique properties make them suitable for a range of transformations. Future research is focused on expanding their catalytic applications in advanced organic synthesis.

One of the most promising areas is their use in transesterification reactions. beilstein-journals.orgrsc.orgresearchgate.net Quaternary ammonium methyl carbonates have been shown to be effective metal-free catalysts for the synthesis of various esters, including the production of biodiesel. rsc.orgresearchgate.net Research is ongoing to broaden the scope of these catalysts to include a wider range of substrates and to improve their efficiency and selectivity. rsc.org The in-situ generation of highly active alkoxide species from the methyl carbonate salt is a key feature that researchers are looking to exploit in other catalytic transformations. rsc.orgresearchgate.net

Another area of exploration is their application as methylation catalysts. google.comresearchgate.net The use of this compound as a source of the methyl group offers a safer alternative to traditional methylating agents. nih.gov Future work will likely focus on developing catalytic systems for the selective methylation of a variety of functional groups, including phenols, amines, and active methylene (B1212753) compounds. researchgate.net The development of chemoselective methylation protocols will be a significant advancement in this area.

Table 1: Catalytic Applications of Quaternary Ammonium Methyl Carbonates

| Reaction Type | Substrate Examples | Catalyst | Key Advantages |

|---|---|---|---|

| Transesterification | Esters, Alcohols | Tetramethylammonium (B1211777) methyl carbonate | Metal-free, chemoselective, reusable |

| Methylation | Benzyl-type alcohols | Sodium-exchanged faujasites with DMC | Selective for etherification |

| Carboxymethylation | Aliphatic alcohols | α-KMgPO4 with DMC | Highly active, eco-friendly, stable |

Strategies for Enhancing Durability and Performance in Functional Materials

The incorporation of quaternary ammonium compounds into polymers and other materials imparts valuable functionalities, most notably antimicrobial properties. mdpi.comrsc.orgnih.gov A key challenge and an active area of research is enhancing the durability and long-term performance of these functional materials.

One strategy involves the covalent attachment of benzyltrimethylammonium moieties to polymer backbones. mdpi.com This approach prevents leaching of the active compound, leading to more durable and long-lasting antimicrobial surfaces. rsc.org Researchers are exploring different polymerization techniques and chemical modifications to optimize the density and accessibility of the quaternary ammonium groups on the material surface, which directly impacts their antimicrobial efficacy. nih.govresearchgate.net

Future research will likely focus on:

Developing novel polymer architectures that enhance the stability and activity of the incorporated quaternary ammonium groups.

Investigating the influence of environmental factors on the long-term performance of these materials. nih.gov

Creating multifunctional materials that combine antimicrobial properties with other desirable characteristics, such as self-healing or anti-fouling capabilities.

Advanced Computational Methodologies for Predictive Chemical Science

Advanced computational methodologies are becoming increasingly important in predicting the properties and reactivity of chemical compounds, including this compound. acs.org These predictive tools can accelerate the discovery and design of new materials and processes.

Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure and stability of molecules. researchgate.net In the context of benzyltrimethylammonium functionalized materials, DFT calculations can be used to predict the stability of the compound in different chemical environments and to elucidate degradation mechanisms. researchgate.net For example, computational studies have been used to compare the stability of different polymer backbones containing benzyltrimethylammonium groups, providing valuable insights for the design of more durable materials. researchgate.net

Future research in this area will likely involve the use of more sophisticated computational models, such as machine learning and artificial intelligence, to predict a wider range of properties. semanticscholar.org These models can be trained on large datasets of experimental and computational data to predict the catalytic activity, material performance, and even the synthetic accessibility of new derivatives of this compound. This predictive capability will enable a more rational and efficient approach to the development of new applications for this versatile compound.

Integration in Multicomponent and Cascade Reaction Systems

Multicomponent and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single pot, minimizing waste and improving efficiency. nih.govchemistryworld.com The integration of this compound and its derivatives as catalysts or reagents in these complex reaction systems is an emerging area of research with significant potential.

The basicity of this compound makes it a potential catalyst for cascade reactions that are initiated by a base-promoted step. nih.gov For example, it could be used to promote Michael additions or aldol-type reactions that are part of a larger cascade sequence. researchgate.net The ability of the methyl carbonate anion to act as a latent base that can be activated under specific conditions could provide a level of control over the reaction sequence.

Furthermore, the integration of this compound into multicomponent reactions could lead to the development of novel synthetic methodologies for the preparation of complex heterocyclic compounds. researchgate.net For instance, it could act as both a base and a source of a quaternary ammonium salt, which could then participate in subsequent transformations. The development of novel cascade reactions where this compound plays a dual role as a catalyst and a reactant is a particularly exciting prospect. Researchers are also exploring enzymatic cascade reactions for the synthesis of complex molecules, and the principles learned from these biological systems could inspire the design of new synthetic cascades involving compounds like this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.